3-(4-Methyl-1,2,3-thiadiazol-5-yl)-6-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
Preparation Methods
Synthetic Routes: While direct synthesis of this specific compound is limited, related derivatives are prepared using various methods.
Reaction Conditions: These involve cyclization reactions, often starting from substituted thioureas or thiosemicarbazides.
Industrial Production:
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups.
Scientific Research Applications
Chemistry: The compound serves as a building block for designing novel heterocyclic molecules.
Biology and Medicine: Its derivatives may exhibit bioactivity, making them potential candidates for drug development.
Industry: Limited industrial applications exist, but research continues to explore its properties.
Mechanism of Action
- Specific mechanisms for this compound are not well-established. its structural features suggest potential interactions with biological targets.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds: Other thiadiazoles, such as 1,2,3-thiadiazole and 1,2,5-thiadiazole, share structural similarities.
Uniqueness: The fused triazole-thiadiazole system in this compound sets it apart from simpler thiadiazoles.
Properties
Molecular Formula |
C9H10N6S2 |
---|---|
Molecular Weight |
266.4 g/mol |
IUPAC Name |
3-(4-methylthiadiazol-5-yl)-6-propan-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C9H10N6S2/c1-4(2)8-13-15-7(11-12-9(15)16-8)6-5(3)10-14-17-6/h4H,1-3H3 |
InChI Key |
NNFMDSKSOQLPTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)C2=NN=C3N2N=C(S3)C(C)C |
Origin of Product |
United States |
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